molecular formula C12H9F2NO2 B2390901 ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate CAS No. 623572-49-6

ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B2390901
CAS No.: 623572-49-6
M. Wt: 237.206
InChI Key: SICPPWAROVOJSN-YCRREMRBSA-N
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Description

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is an organic compound that features a difluorophenyl group, a cyanopropenoate moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl (2E)-3-(3,5-dichlorophenyl)-2-cyanoprop-2-enoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl (2E)-3-(4-fluorophenyl)-2-cyanoprop-2-enoate: Contains a single fluorine atom at a different position, leading to variations in its chemical and biological properties.

The unique combination of the difluorophenyl group and the cyanoester moiety in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPPWAROVOJSN-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC(=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC(=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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